6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidinol group, an oxadiazole group, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidinol core, the introduction of the propyl group, and the attachment of the oxadiazole and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The presence of the trifluoromethyl group can significantly affect the physical and chemical properties of the compound, including its polarity, reactivity, and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups in the molecule provides multiple sites for potential chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group can affect the compound’s polarity, boiling point, and reactivity .Scientific Research Applications
Structural and Conformational Studies
The compound 6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol belongs to a class of chemicals that have been the subject of various structural and conformational studies. Research such as that by Avasthi et al. (2002) on similar pyrimidine derivatives has revealed insights into their molecular structure, showing the absence of intramolecular stacking in the crystalline state and the formation of a layered structure due to intermolecular interactions (Avasthi et al., 2002).
Pharmacological Applications
Compounds with a similar structural framework have been explored for their pharmacological potential. For instance, Dumaitre and Dodic (1996) investigated a series of 6-phenylpyrazolo[3,4-d]pyrimidones for their inhibitory activity against cyclic GMP phosphodiesterase, showing promise in therapeutic applications, particularly in cardiovascular diseases (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Properties
Research on pyrazolopyrimidine derivatives, such as the work by Rahmouni et al. (2016), has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of this chemical framework in developing novel therapeutic agents (Rahmouni et al., 2016).
Catalytic Applications
The structural motifs similar to 6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol have been utilized in catalysis. Tayebi et al. (2011) demonstrated the use of a related sulfuric acid derivative as a recyclable catalyst for condensation reactions, highlighting the compound's utility beyond pharmacological applications (Tayebi et al., 2011).
Thermodynamic and Potentiometric Studies
The thermodynamic properties and metal-ligand stability constants of pyrimidine derivatives have been explored in studies like those conducted by Fouda et al. (2006), providing valuable information on the chemical behavior and potential applications of these compounds in various fields, including analytical chemistry and material science (Fouda et al., 2006).
Mechanism of Action
properties
IUPAC Name |
4-propyl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-2-3-12-8-13(25)22-16(21-12)27-9-14-23-15(24-26-14)10-4-6-11(7-5-10)17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOPIMHPBPOBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol |
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